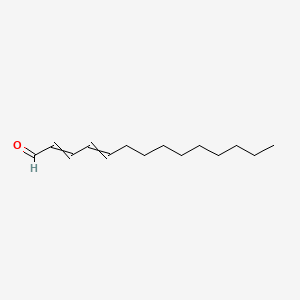
4-Nitro-1h-indole-2-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1h-indole-2-carboxylic acid amide is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1h-indole-2-carboxylic acid amide typically involves the nitration of indole followed by the introduction of the carboxylic acid amide group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The carboxylic acid amide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes. Catalysts and optimized reaction conditions are often employed to increase yield and reduce by-products .
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 4-Amino-1h-indole-2-carboxylic acid amide.
Substitution: Halogenated indole derivatives
Scientific Research Applications
4-Nitro-1h-indole-2-carboxylic acid amide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Nitro-1h-indole-2-carboxylic acid amide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the indole ring can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 4-Nitro-1h-indole-3-carboxylic acid amide
- 4-Nitro-1h-indole-2-carboxylic acid
- 4-Amino-1h-indole-2-carboxylic acid amide
Comparison: 4-Nitro-1h-indole-2-carboxylic acid amide is unique due to the specific positioning of the nitro and carboxylic acid amide groups, which influence its chemical reactivity and biological activity. Compared to 4-Nitro-1h-indole-3-carboxylic acid amide, the 2-position carboxylic acid amide group may result in different enzyme inhibition profiles and receptor interactions. The presence of the nitro group distinguishes it from amino derivatives, which have different redox properties and biological activities .
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-nitro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C9H7N3O3/c10-9(13)7-4-5-6(11-7)2-1-3-8(5)12(14)15/h1-4,11H,(H2,10,13) |
InChI Key |
AKZHSEGCFVRYDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)N)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


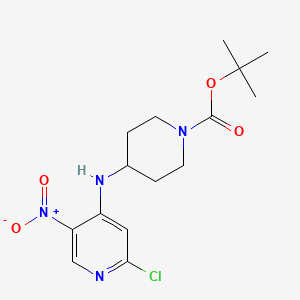
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)
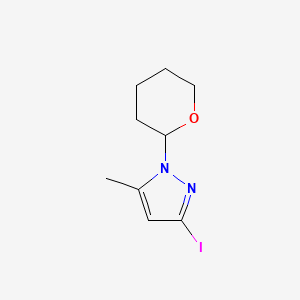
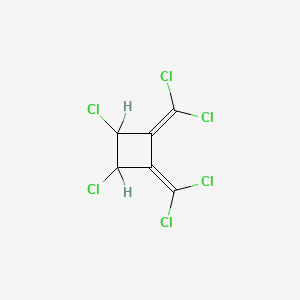
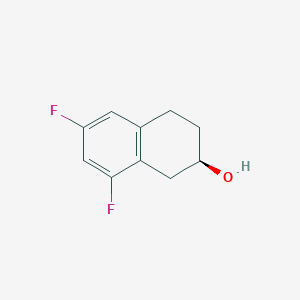
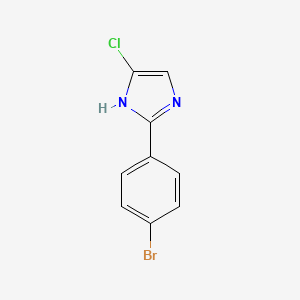

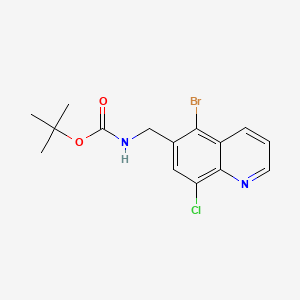


![6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13941598.png)
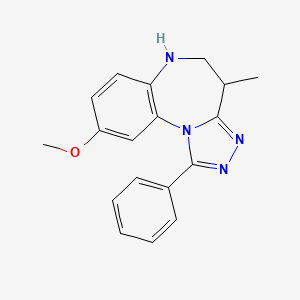
![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)
